![molecular formula C11H22N2O3 B13737128 tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. It is commonly used in organic synthesis as a protecting group for amines. The compound is known for its stability and ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Corresponding oxo compounds.
Reduction: Corresponding amines.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a protecting group for amines in peptide synthesis.
- Employed in the synthesis of complex organic molecules .
Biology:
Medicine:
- Investigated for potential use in drug development as a prodrug strategy to improve the pharmacokinetic properties of active pharmaceutical ingredients .
Industry:
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. Under acidic conditions, the tert-butyl group can be cleaved, releasing the free amine for further reactions. This property is particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .
Comparación Con Compuestos Similares
- tert-Butyl carbamate
- N-Boc-ethanolamine
- N-Boc-ethylenediamine
Comparison:
- tert-Butyl carbamate: Similar in structure but lacks the additional functional groups present in tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate, making it less versatile in certain synthetic applications .
- N-Boc-ethanolamine: Contains a hydroxyl group, making it useful in different types of chemical reactions compared to this compound .
- N-Boc-ethylenediamine: Contains an additional amine group, providing different reactivity and applications in synthesis .
Conclusion
This compound is a valuable compound in organic synthesis, particularly in the protection of amine groups. Its stability, ease of removal, and versatility make it a crucial tool in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-6-7(2)8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15)/t7?,8-/m1/s1 |
Clave InChI |
ZXLNERXKXKBCJS-BRFYHDHCSA-N |
SMILES isomérico |
CCC(C)[C@H](C(=O)N)NC(=O)OC(C)(C)C |
SMILES canónico |
CCC(C)C(C(=O)N)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




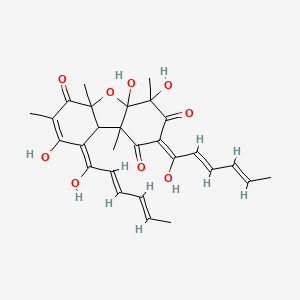
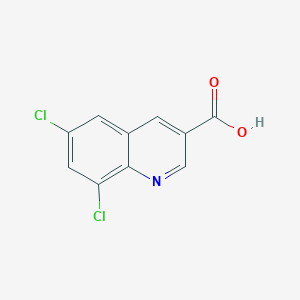
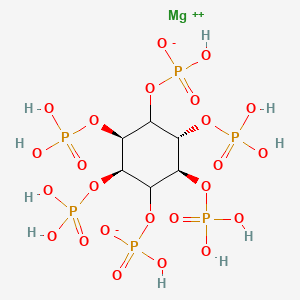
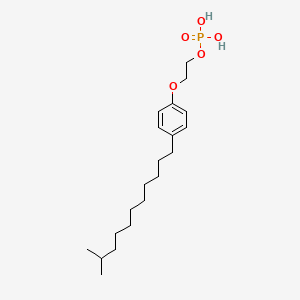
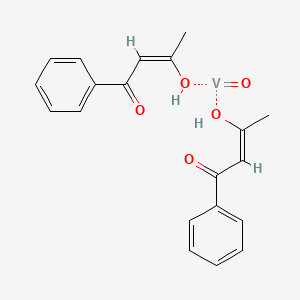
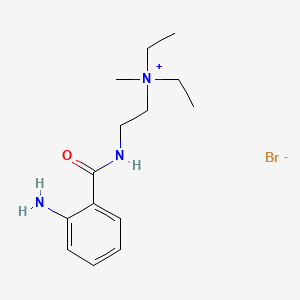
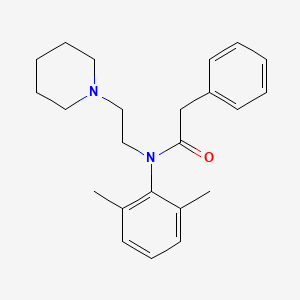
![(3R,4R)-11-methyl-4,15,16,17-tetrahydro-3H-cyclopenta[a]phenanthrene-3,4-diol](/img/structure/B13737103.png)
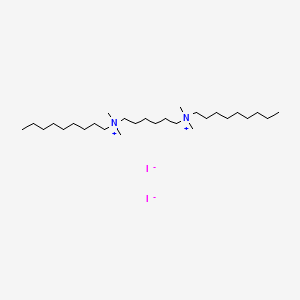
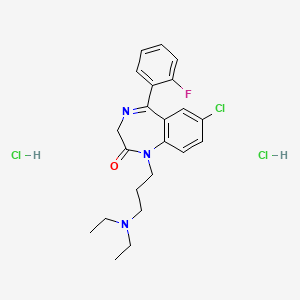
![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
![13-(iodomethyl)-10-methyl-17-pentan-2-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B13737120.png)
